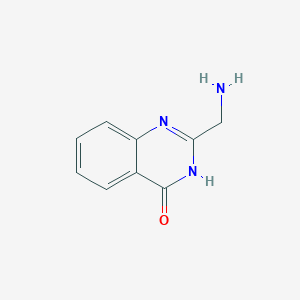

2-(aminomethyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVSYHWZXIPJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368393 | |

| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437998-08-8 | |

| Record name | 2-(Aminomethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437998-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(aminomethyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Structural Characterization of 2-(Aminomethyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and detailed structural elucidation of 2-(aminomethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active molecules, and the introduction of an aminomethyl group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery programs.[1][2][3][4] This document is intended to serve as a practical resource, offering not only detailed experimental protocols but also the underlying scientific principles that govern the synthetic strategies and characterization techniques.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with readily available starting materials. The overall strategy involves the construction of the quinazolinone core, followed by the introduction and modification of the functional group at the 2-position. Two primary synthetic routes are outlined below, both of which offer reliable and scalable methods for the preparation of the target compound.

Synthetic Pathway Overview

The following diagram illustrates the proposed synthetic pathways for this compound, starting from anthranilic acid.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocols

The initial and crucial step is the formation of the 2-(chloromethyl)quinazolin-4(3H)-one intermediate. An improved one-pot synthesis starting from anthranilic acid is a highly efficient method.[5]

-

Reaction: Anthranilic acid is reacted with chloroacetyl chloride in a suitable solvent, which can be followed by cyclization. A more direct approach involves the reaction of anthranilic acid with chloroacetyl chloride in the presence of a dehydrating agent like acetic anhydride to form the benzoxazinone intermediate, which is then converted to the quinazolinone.[6]

-

Protocol:

-

To a stirred solution of anthranilic acid in a suitable aprotic solvent (e.g., dioxane or THF), chloroacetyl chloride is added dropwise at 0 °C.

-

The reaction mixture is then refluxed for a specified period to ensure the formation of the N-chloroacetylanthranilic acid.

-

Subsequent treatment with a dehydrating agent such as acetic anhydride followed by heating will facilitate the cyclization to the benzoxazinone.

-

The intermediate 2-(chloromethyl)-4H-3,1-benzoxazin-4-one is then converted to 2-(chloromethyl)quinazolin-4(3H)-one by reaction with an ammonia source (e.g., ammonium acetate or bubbling ammonia gas).[6]

-

-

Causality: The use of chloroacetyl chloride provides the necessary two-carbon unit with a leaving group for the subsequent nucleophilic substitution. The cyclization to the quinazolinone ring is a key step in forming the core structure of the target molecule.

From the key intermediate, 2-(chloromethyl)quinazolin-4(3H)-one, two effective methods can be employed to introduce the amino group.

Method A: Via Azide Intermediate and Staudinger Reduction

This is a reliable two-step process that involves the formation of an azide intermediate followed by its reduction.

-

Protocol for 2-(Azidomethyl)quinazolin-4(3H)-one (Intermediate D):

-

2-(Chloromethyl)quinazolin-4(3H)-one is dissolved in a polar aprotic solvent like DMF or DMSO.

-

Sodium azide is added, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).

-

The product is isolated by precipitation with water and purified by recrystallization.

-

-

Protocol for this compound (Target Compound F):

-

The 2-(azidomethyl)quinazolin-4(3H)-one is dissolved in a mixture of THF and water.

-

Triphenylphosphine is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by the evolution of nitrogen gas.

-

Upon completion, the solvent is removed under reduced pressure, and the desired amine is isolated and purified.

-

-

Causality and Mechanism: The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[7][8][9] The reaction proceeds through the formation of a phosphazide intermediate, which then eliminates nitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[7][8]

Method B: Via Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[10]

-

Protocol for 2-(Phthalimidomethyl)quinazolin-4(3H)-one (Intermediate E):

-

Potassium phthalimide is suspended in a polar aprotic solvent such as DMF.

-

A solution of 2-(chloromethyl)quinazolin-4(3H)-one in DMF is added, and the mixture is heated to ensure the completion of the SN2 reaction.

-

The product is isolated by pouring the reaction mixture into water, followed by filtration and washing.

-

-

Protocol for this compound (Target Compound F):

-

The 2-(phthalimidomethyl)quinazolin-4(3H)-one is suspended in ethanol.

-

Hydrazine hydrate is added, and the mixture is refluxed.

-

The reaction mixture is then worked up to remove the phthalhydrazide byproduct and isolate the desired primary amine.

-

-

Causality and Mechanism: The phthalimide acts as a protected form of ammonia. The initial SN2 reaction with the alkyl halide forms an N-alkylated phthalimide. The final step involves the cleavage of the phthalimide group with hydrazine to release the free primary amine.[10]

Comprehensive Structural Characterization

The unambiguous identification and confirmation of the structure of this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on data from closely related derivatives.[1][2][3]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (quinazoline ring): δ 7.5-8.5 ppm (multiplets). Aminomethyl protons (-CH₂-NH₂): δ ~3.8-4.5 ppm (singlet or doublet, depending on coupling with NH₂). Amine protons (-NH₂): Broad singlet, chemical shift is concentration and solvent dependent. NH proton of the quinazolinone ring: Broad singlet, δ > 10 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): δ ~160-165 ppm. C2 of quinazolinone ring: δ ~150-155 ppm. Aromatic carbons: δ ~115-150 ppm. Aminomethyl carbon (-CH₂-NH₂): δ ~45-50 ppm. |

| FTIR (cm⁻¹) | N-H stretching (amine and amide): 3200-3400 cm⁻¹ (multiple bands). C=O stretching (amide): ~1660-1680 cm⁻¹. C=N stretching: ~1590-1610 cm⁻¹. Aromatic C-H stretching: ~3000-3100 cm⁻¹. Aliphatic C-H stretching: ~2850-2960 cm⁻¹. |

| Mass Spec. | Expected [M+H]⁺: Calculated for C₉H₉N₃O. Characteristic fragmentation patterns involving the loss of the aminomethyl group and cleavage of the quinazolinone ring. |

Interpretation of Spectroscopic Data

-

NMR Spectroscopy: The ¹H and ¹³C NMR spectra are the most powerful tools for the structural elucidation of the target molecule. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the quinazolinone ring. The characteristic singlet of the aminomethyl protons and the broad signals of the NH and NH₂ protons are key identifiers.

-

FTIR Spectroscopy: The presence of characteristic absorption bands in the FTIR spectrum provides crucial information about the functional groups present in the molecule. The distinct N-H, C=O, and C=N stretching vibrations are confirmatory for the quinazolinone and aminomethyl moieties.[1][3][11]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for quinolones involve the loss of small neutral molecules like H₂O and CO, as well as cleavage of the side chains.[12]

X-ray Crystallography

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

-

Procedure: A suitable single crystal of this compound would need to be grown. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent system. The crystal is then mounted on a diffractometer, and the diffraction data is collected.

Logical Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow for the synthesis and structural validation of this compound.

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and structural characterization of this compound. The detailed protocols, rooted in established chemical principles, offer a reliable pathway for the preparation of this valuable synthetic intermediate. The outlined characterization techniques provide a robust framework for the unequivocal confirmation of its structure. This information is intended to empower researchers in the fields of organic synthesis and medicinal chemistry to confidently prepare and utilize this versatile building block in their drug discovery and development endeavors.

References

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

-

Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 12-37. [Link]

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark. [Link]

-

Papadopoulou, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(24), 8031. [Link]

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

-

Wang, L., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(Chloromethyl)quinazolin-4-ol. [Link]

-

ResearchGate. (n.d.). Characterization and physical data of synthesized compounds. [Link]

-

Wikipedia. (n.d.). Staudinger reaction. [Link]

-

NIST. (n.d.). 4(1H)-Quinazolinone, 2-methyl-. In NIST Chemistry WebBook. [Link]

-

AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. [Link]

-

IJARST. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]

-

Supporting Information. (n.d.). [Link]

-

Al-Omary, F. A. M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1494–1499. [Link]

-

MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

-

ResearchGate. (n.d.). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. [Link]

-

PubMed. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]

-

National Institutes of Health. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

-

MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

PubMed. (2016). Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [Link]

-

ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give... [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

Organic Chemistry Tutor. (n.d.). Staudinger Reaction. [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. [Link]

-

National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

RSC Publishing. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009). [Link]

-

NROChemistry. (n.d.). Staudinger Reaction. [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. reddit.com [reddit.com]

- 5. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 2-(aminomethyl)quinazolin-4(3H)-one

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of 2-(aminomethyl)quinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] For researchers and drug development professionals, unambiguous structural confirmation is a critical prerequisite for advancing any compound through the discovery pipeline. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile of the molecule. We delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present an integrated workflow to demonstrate how these techniques synergize to provide a complete and trustworthy structural assignment.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The molecule this compound is a foundational building block for creating diverse chemical libraries.[1][2][4] Its structural integrity is paramount, and a combination of spectroscopic methods is the gold standard for its verification. This guide serves as a practical reference for interpreting the spectral data unique to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule, providing a detailed map of the carbon and proton framework.[5]

¹H NMR (Proton NMR) Analysis

Proton NMR reveals the electronic environment of each hydrogen atom. For this compound, the spectrum can be divided into three key regions: the downfield aromatic region, the aliphatic aminomethyl region, and the exchangeable proton signals.

-

Aromatic Protons (δ 7.3–8.2 ppm): The four protons on the benzene ring of the quinazolinone core typically appear as a complex set of multiplets due to spin-spin coupling. Based on data from analogous structures, the proton at the H-5 position is often the most deshielded, appearing as a doublet around 8.20 ppm.[4][6] The remaining protons (H-6, H-7, H-8) will resonate between 7.3 and 7.8 ppm, with multiplicities (triplets and doublets) dictated by their neighbors.[5][6]

-

Aminomethyl Protons (-CH₂-) (δ 3.7–4.4 ppm): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet. Their chemical shift in this range is characteristic of a methylene group attached to a nitrogen atom and the quinazolinone ring system.[6]

-

Exchangeable Protons (NH and NH₂): The amide proton (N3-H) of the quinazolinone ring is typically broad and can appear far downfield (δ ~12.5 ppm), though its visibility and position are highly dependent on solvent and concentration.[5][7][8] The two protons of the primary amine (-NH₂) will appear as a broad singlet, often integrating to two protons.[4][6] These signals will disappear upon a D₂O exchange experiment, a definitive test for labile protons.

¹³C NMR (Carbon NMR) Analysis

Carbon NMR provides a count of unique carbon environments and insight into their functional roles.

-

Carbonyl Carbon (C=O) (δ ~161–163 ppm): The amide carbonyl carbon (C-4) is highly deshielded and represents one of the most downfield signals in the spectrum, providing a key diagnostic peak.[6][7]

-

Imine Carbon (N=C) (δ ~150–153 ppm): The carbon at the 2-position of the quinazoline ring, bonded to two nitrogen atoms, is also significantly deshielded and appears in this characteristic region.[4][6]

-

Aromatic Carbons (δ ~116–149 ppm): The six carbons of the fused benzene ring and the two quaternary carbons linking the rings will resonate in this range.[4][6][7]

-

Aminomethyl Carbon (-CH₂-) (δ ~46–62 ppm): The aliphatic carbon of the aminomethyl group is the most upfield signal, consistent with an sp³-hybridized carbon attached to a nitrogen atom.[4][6]

Diagram: Structure and NMR Assignments

Caption: Molecular structure with key atoms labeled for NMR correlation.

Data Summary: NMR Spectroscopy

| Analysis | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H NMR | Aromatic H-5 | ~8.20 | Doublet, most downfield aromatic proton.[6] |

| Aromatic H-6, H-7, H-8 | 7.30 - 7.85 | Multiplets (doublets, triplets).[5][6] | |

| Aminomethyl (-CH₂-) | 3.74 - 4.37 | Singlet, integrates to 2H.[4][6] | |

| Amine (-NH₂) | Variable (e.g., ~6.16) | Broad singlet, D₂O exchangeable.[4][6] | |

| Amide (N-H) | Variable, often > 12.0 | Very broad singlet, D₂O exchangeable.[5][7] | |

| ¹³C NMR | Carbonyl (C-4) | 161.5 - 162.7 | Quaternary, downfield signal.[6][7] |

| Imine (C-2) | 150.3 - 152.5 | Quaternary, adjacent to two nitrogens.[4][6] | |

| Aromatic (C-4a to C-8a) | 116.3 - 149.2 | Multiple signals for CH and quaternary carbons.[4][6][7] | |

| Aminomethyl (-CH₂) | 46.7 - 61.9 | Aliphatic carbon, most upfield signal.[4][6] |

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for keeping NH protons from exchanging too rapidly.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion, particularly in the aromatic region.[5]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio. A standard acquisition uses a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A greater number of scans is necessary due to the low natural abundance of ¹³C.[5]

-

Data Processing: Process the raw data (FID) using a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from its amide and amine functionalities.

-

N-H Stretching (3400–3200 cm⁻¹): This region is crucial. Expect two distinct, sharp-to-medium peaks corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. A broader absorption band for the amide N-H stretch is also expected in this region.[6]

-

C-H Stretching (3100–2900 cm⁻¹): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -CH₂- group will appear just below 3000 cm⁻¹.[6][9]

-

C=O Stretching (1680–1660 cm⁻¹): A very strong, sharp absorption band in this region is the hallmark of the amide carbonyl group in the quinazolinone ring.[6][9] This is often the most intense peak in the spectrum and serves as a primary diagnostic tool.

-

C=N and C=C Stretching (1610–1450 cm⁻¹): The stretching vibrations of the C=N bond within the heterocyclic ring and the C=C bonds of the aromatic ring appear in this fingerprint region as a series of sharp bands of medium-to-strong intensity.[6][9]

Data Summary: IR Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine & Amide N-H Stretch | 3400 - 3200 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 3000 - 2900 | Weak-Medium |

| Amide C=O Stretch | 1680 - 1660 | Strong, Sharp |

| Imine C=N Stretch | 1610 - 1590 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

Experimental Protocol: IR

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[5]

-

Pellet Formation: Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent disc.[5]

-

Data Acquisition: Record a background spectrum using an empty sample compartment in a Fourier-Transform Infrared (FTIR) spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[5][10]

Molecular Ion and Fragmentation Analysis

For this compound (Molecular Formula: C₉H₉N₃O), the expected monoisotopic mass is approximately 175.07 g/mol .

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 176.08.[11]

-

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. The most probable fragmentation would involve the cleavage of the C-C bond between the quinazolinone ring and the aminomethyl group. This would result in the loss of a neutral CH₂NH₂ fragment (30 Da), leading to a significant fragment ion corresponding to the 2-quinazolinyl cation. Other fragmentation pathways may involve the decomposition of the quinazolinone ring itself.[10][12]

Data Summary: Mass Spectrometry

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~176.08 | Protonated molecular ion. |

| [M-CH₂NH₂]⁺ | ~146.05 | Loss of the aminomethyl side chain. |

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates the logical process for achieving unambiguous structural confirmation.

Diagram: Integrated Workflow for Structural Elucidation

Caption: A logical workflow for integrating NMR, IR, and MS data.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. IR spectroscopy provides rapid confirmation of key functional groups, particularly the signature amide carbonyl. Mass spectrometry validates the molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive, high-resolution evidence of the atomic connectivity and chemical environment, confirming the identity and purity of the compound. Following the protocols and interpretative guides outlined in this document allows researchers to confidently verify this important chemical building block for its use in further scientific discovery.

References

- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Benchchem.

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

- Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark.

-

Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1, 1-5. [Link]

- Unknown Authors. (2025). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.

-

Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6079. [Link]

- Unknown Authors. (n.d.).

- Unknown Authors. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)

- Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark.

-

Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. [Link]

- Unknown Author. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints.

- BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers. Benchchem.

-

Unknown Authors. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). [Link]

-

Bouyahyaoui, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Chemistry, 4(3), 779-791. [Link]

Sources

- 1. Sakarya University Journal of Science » Submission » Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study [mdpi.com]

- 12. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

An In-Depth Technical Guide to the Biological Activity Screening of 2-(Aminomethyl)quinazolin-4(3H)-one Derivatives

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Derivatives of 2-(aminomethyl)quinazolin-4(3H)-one, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] This guide provides drug discovery researchers with a comprehensive, technically-grounded framework for the systematic screening and evaluation of this promising class of molecules. Moving beyond mere procedural lists, this document elucidates the causal reasoning behind experimental choices, outlines self-validating protocols, and offers insights into the interpretation of screening data to guide future drug development efforts.

Introduction: The Quinazolinone Core as a Versatile Pharmacophore

The 4(3H)-quinazolinone nucleus is a bicyclic heterocyclic system resulting from the fusion of a benzene ring with a pyrimidine ring.[4] Its structural rigidity, combined with the capacity for diverse substitutions at multiple positions (notably C-2, N-3, C-6, and C-7), allows for the fine-tuning of its physicochemical properties and biological targets.[3][4] The 2-(aminomethyl) substitution provides a key vector for introducing a wide array of chemical functionalities, significantly expanding the chemical space available for exploration. This versatility has led to the development of numerous quinazolinone-based compounds that have entered clinical use, particularly in oncology.[3]

The rationale for screening a library of this compound derivatives stems from the established precedent of this scaffold interacting with a wide range of biological targets. These include, but are not limited to, enzymes like kinases and cyclooxygenases, microtubules, and microbial enzymes such as DNA gyrase.[3][5] This guide will detail a logical, tiered approach to screening, designed to efficiently identify lead compounds and elucidate their mechanisms of action.

A General Strategy for Biological Activity Screening

An effective screening campaign is designed as a cascade, beginning with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to more specific secondary assays to confirm activity and begin to unravel their mechanism of action (MoA). This funneling approach ensures that resources are focused on the most promising candidates.

Caption: A potential intrinsic apoptosis pathway targeted by quinazolinones.

Antimicrobial Activity Screening

The quinazolinone scaffold is also present in compounds with significant antibacterial and antifungal properties. [2][6]Screening for antimicrobial activity is critical for identifying new leads to combat infectious diseases.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The primary goal is to determine the lowest concentration of a compound that visibly inhibits microbial growth.

Recommended Microbial Strains:

-

Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis. [2][5]* Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa. [2][5]* Fungi: Candida albicans, Aspergillus niger. [2] Protocol: Broth Microdilution Method

This is the gold-standard method for quantitative antimicrobial susceptibility testing.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring optical density.

Data Presentation: MIC Values

Results should be summarized in a table for clear comparison.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| QZ-01 | 32 | >128 | 64 |

| QZ-02 | 8 | 64 | 16 |

| Cipro | 1 | 0.5 | NA |

| Flucon. | NA | NA | 4 |

| Cipro: Ciprofloxacin (bacterial control); Flucon: Fluconazole (fungal control); NA: Not Applicable. This is example data. |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Quinazolinones have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes. [7][8] Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the selectivity of compounds for inhibiting the COX-2 isoform, which is associated with inflammation, over the COX-1 isoform, which has a homeostatic "housekeeping" role. Selective COX-2 inhibition is a key goal to minimize gastrointestinal side effects.

Step-by-Step Methodology:

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add either COX-1 or COX-2 enzyme to the respective wells and incubate briefly to allow for compound binding.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

-

Detection: The reaction produces prostaglandin G₂ (PGG₂), which is then reduced. The subsequent oxidation of a colorimetric probe (e.g., TMPD) can be measured spectrophotometrically.

-

Data Analysis: Calculate the percent inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC₅₀ values for each enzyme and calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI value indicates greater selectivity for COX-2.

Anticonvulsant Activity Screening

The quinazolinone core is found in several compounds with anticonvulsant properties, potentially through modulation of GABAergic transmission. [9][10] Protocol: In Vivo Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to identify compounds that can prevent the spread of seizures. [9][11] All animal experiments must be conducted in accordance with institutional and national ethical guidelines (e.g., CPCSEA, IACUC).

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control (e.g., saline with Tween 80) and a positive control (e.g., Phenytoin) must be included. [11]3. Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect.

-

Electroshock Application: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or auricular electrodes. [9]5. Observation: Observe the animal for the presence or absence of a tonic hind limb extension seizure.

-

Endpoint: The primary endpoint is the protection from tonic hind limb extension. The percentage of protected animals is calculated for each group. The ED₅₀ (median effective dose) can be determined from the dose-response data.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive biological screening of this compound derivatives. By employing a logical cascade of primary and secondary assays, researchers can efficiently identify promising lead compounds for anticancer, antimicrobial, anti-inflammatory, and anticonvulsant applications. Positive hits from these screens form the basis for extensive lead optimization campaigns, where structure-activity relationship (SAR) studies are conducted to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics.

References

-

Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. 2008;1(1). [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

-

Desai N, Dodiya A, Pandit U. Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles Bearing quinoline motifs. J Pharmacol Med Chem. 2017;1(1):6-9. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. [Link]

-

Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

-

Rostami-Charati, F., et al. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Research in Pharmaceutical Sciences. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

Some quinazolinone derivatives as anticancer agents. ResearchGate. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future Medicinal Chemistry. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

-

Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. PubMed. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]

-

Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

-

Kumar, S., et al. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry. [Link]

-

Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science. [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Preprints.org. [Link]

-

Design, Development and Screening of Some Novel Quinazolinones for Anticonvulsant Activity. Indian Journal of Pharmaceutical and Biological Research. [Link]

-

Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]

-

Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. [Link]

-

Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. [Link]

-

Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indian Journals [indianjournals.com]

The Cornerstone of Innovation: A Technical Guide to 2-(Aminomethyl)quinazolin-4(3H)-one in Medicinal Chemistry

Foreword: The Quinazolinone Scaffold's Enduring Legacy

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets. The quinazolinone core is a quintessential example of such a scaffold.[1][2][3] Its rigid, bicyclic structure provides a stable platform for the precise spatial arrangement of functional groups, enabling potent and selective interactions with enzymes and receptors. Quinazolinone and its derivatives are integral to numerous clinically approved drugs, exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] This guide focuses on a particularly versatile derivative: 2-(aminomethyl)quinazolin-4(3H)-one . The introduction of a primary amine on a methylene spacer at the 2-position transforms the quinazolinone core into a powerful and adaptable building block, opening a gateway for extensive chemical modification and the development of novel therapeutic agents.

Synthesis of the Core Building Block: Strategic Pathways to this compound

The efficient synthesis of the this compound core is paramount for its use in drug discovery programs. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to various functional groups. Two principal strategies have proven to be robust and reliable.

Strategy A: Direct Aminomethylation from Anthranilate Derivatives

This approach builds the quinazolinone ring system with the aminomethyl group pre-installed. It is a convergent and efficient method for generating the core structure.

Rationale: This pathway leverages readily available anthranilate esters and introduces the key aminomethyl fragment via a glycine equivalent. The cyclization to form the pyrimidinone ring is a thermodynamically favorable process.

Experimental Protocol: A detailed, field-proven methodology involves a multi-step synthesis starting from methyl anthranilate.[2][3][6]

-

Step 1: Amide Formation: Methyl anthranilate is reacted with an N-protected glycine derivative (e.g., Boc-glycine) using a standard peptide coupling agent like EDC/HOBt to form the corresponding amide.

-

Step 2: Cyclization: The resulting intermediate is subjected to cyclization conditions. Heating in a solvent like acetic acid or employing a reagent like phosphorus oxychloride can facilitate the ring closure to form the protected this compound.

-

Step 3: Deprotection: The protecting group (e.g., Boc) on the amino group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound as a salt, which can be neutralized to the free base.

Caption: Workflow for the direct synthesis of the core building block.

Strategy B: The Chloromethyl Intermediate Route - A Gateway to Diversity

This alternative strategy is exceptionally valuable for creating chemical libraries. It involves the synthesis of a reactive 2-(chloromethyl) intermediate, which can then be converted to the aminomethyl compound or reacted with a wide range of nucleophiles.

Rationale: The 2-(chloromethyl)quinazolin-4(3H)-one is a versatile electrophile.[7][8] Its synthesis from inexpensive starting materials like anthranilic acid and chloroacetonitrile makes this a cost-effective route for large-scale production and diversification. The subsequent nucleophilic substitution is typically high-yielding and allows for the late-stage introduction of diversity.[9]

Experimental Protocol: An improved one-pot synthesis has been developed for this key intermediate.[7][8]

-

Step 1: Quinazolinone Formation: Anthranilic acid is reacted with chloroacetyl chloride in a suitable solvent. The resulting amide undergoes in-situ cyclization upon heating, often with a dehydrating agent, to yield 2-(chloromethyl)quinazolin-4(3H)-one.

-

Step 2: Amination: The 2-(chloromethyl) intermediate is then reacted with a source of ammonia, such as sodium azide followed by reduction, or more directly with hexamethylenetetramine (Sommelet reaction) or liquid ammonia under pressure, to furnish this compound.

Caption: Synthesis via a versatile chloromethyl intermediate.

The Aminomethyl Group: A Handle for Chemical Exploration

The primary amine of this compound is its most powerful feature, serving as a versatile nucleophilic handle for a multitude of chemical transformations. This allows for the systematic exploration of the chemical space around the quinazolinone core to optimize biological activity, selectivity, and pharmacokinetic properties.

Key Reactions for Derivatization:

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms stable amide bonds. This is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of various aryl, heteroaryl, and aliphatic groups.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and modulate the compound's electronic properties and solubility.

-

Reductive Amination: Condensation with aldehydes or ketones forms a transient imine (Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride) to generate secondary or tertiary amines. This method provides access to a wide range of N-alkylated and N-benzylated derivatives.

-

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are excellent hydrogen bond donors and acceptors and are frequently found in enzyme inhibitors.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The true value of this compound is realized in its application as a scaffold for potent and selective therapeutic agents. By modifying the aminomethyl handle, researchers have developed inhibitors for a range of critical disease targets.

Anticancer Agents: Inhibiting the Engines of Proliferation

The quinazolinone scaffold is famous for its role in oncology, particularly as a core for kinase inhibitors.[4][5] Derivatives of this compound have been successfully developed to target key enzymes in cancer signaling pathways.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central regulators of the cell cycle, and their overexpression is a hallmark of many cancers.[10][11] By synthesizing a library of amide derivatives, researchers have identified potent CDK9 inhibitors. For example, attaching a 3-bromophenyl group via an amide linkage to the 2-(aminomethyl) core resulted in a compound with an IC50 value of 0.142 µM against CDK9.[10] This inhibition leads to the depletion of anti-apoptotic proteins and reinstates the natural process of cell death in cancer cells.[10]

-

Tyrosine Kinase Inhibition: Receptor tyrosine kinases like EGFR and HER2 are critical targets in breast, lung, and other cancers.[12][13] The quinazolinone core mimics the adenine region of ATP, allowing derivatives to act as competitive inhibitors.[12] SAR studies have shown that derivatizing the 2-(aminomethyl) group with specific aromatic and heteroaromatic moieties can generate compounds with potent cytotoxicity against cancer cell lines, with IC50 values in the sub-micromolar range.[12][13]

Caption: Mechanism of action for CDK9 inhibitor derivatives.

Antibacterial Agents: Combating Drug Resistance

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antibiotics. The 2-(amino)quinazolin-4(3H)-one scaffold has emerged as a promising starting point.

-

Targeting MRSA: A systematic SAR study on 2-(amino)quinazolin-4(3H)-one derivatives revealed potent activity against MRSA.[14] The parent scaffold was derivatized by reacting the 2-chloro intermediate with various substituted anilines and benzylamines. This work demonstrated that substitution at the 2-position was critical for activity. The optimized analog, featuring a 3,4-difluorobenzylamine group at the 2-position, exhibited outstanding potency with a Minimum Inhibitory Concentration (MIC50) of 0.02 µM against the highly virulent MRSA USA300 strain.[14]

Table 1: SAR of 2-Substituted Quinazolinones against MRSA USA300 JE2 [14]

| Compound ID | 2-Position Substituent | MIC50 (µM) |

| Lead (6l) | 3,5-dichloroaniline | 0.6 |

| 6y | 3,4-difluorobenzylamine | 0.02 |

| - | 4-methoxybenzylamine | > 128 |

| - | 2-chlorobenzylamine | 0.8 |

Data synthesized from reference[14]. The causality is clear: the introduction of a flexible benzylamine linker and specific fluorine substitutions dramatically enhances antibacterial potency compared to a rigid aniline substituent.

Conclusion and Future Outlook

This compound is more than just another heterocyclic compound; it is a strategic building block that empowers medicinal chemists. Its straightforward and versatile synthesis, coupled with the reactive aminomethyl handle, provides an ideal platform for generating diverse chemical libraries. The demonstrated successes in developing potent kinase inhibitors for oncology and novel antibacterial agents highlight the immense potential of this scaffold. Future research will undoubtedly focus on exploring new derivatization chemistries, applying this building block to a wider range of biological targets, and optimizing the pharmacokinetic profiles of lead compounds to translate laboratory discoveries into clinically effective medicines. The this compound core is set to remain a cornerstone of innovation in drug discovery for the foreseeable future.

References

- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications.

-

Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (n.d.). MDPI. Available at: [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). NIH. Available at: [Link]

-

Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). (n.d.). Available at: [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. Available at: [Link]

-

Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation. (n.d.). PubMed. Available at: [Link]

-

(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2025). ResearchGate. Available at: [Link]

-

Synthesis and Evaluation of Quinazolin‐4(3H)‐one Derivatives as Multitarget Metabolic Enzyme Inhibitors: A Biochemistry‐Oriented Drug Design. (2023). ResearchGate. Available at: [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications. Available at: [Link]

-

Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (n.d.). DergiPark. Available at: [Link]

-

(PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Available at: [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central. Available at: [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). NIH. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (n.d.). PubMed. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). PubMed Central. Available at: [Link]

Sources

- 1. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sakarya University Journal of Science » Submission » Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. unis.kafkas.edu.tr [unis.kafkas.edu.tr]

- 7. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Aminomethyl)quinazolin-4(3H)-one

This guide provides an in-depth exploration of the mechanistic underpinnings of 2-(aminomethyl)quinazolin-4(3H)-one and its derivatives, a class of compounds demonstrating significant therapeutic promise across various domains, including oncology, infectious diseases, and virology.[1][2][3][4] As drug development professionals and researchers, understanding the intricate molecular interactions and cellular consequences of these molecules is paramount to unlocking their full potential. This document synthesizes current knowledge, outlines robust experimental approaches for further investigation, and provides field-proven insights into the causality behind experimental choices.

Introduction to the Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system, is a cornerstone in the design of bioactive molecules.[1][3] Its structural versatility allows for precise chemical modifications, enabling the modulation of a wide array of biological targets and cellular pathways.[1][2] Derivatives of this scaffold have been successfully developed into commercial drugs, underscoring their therapeutic relevance.[3][5] The this compound pharmacophore, in particular, has emerged as a focal point of research due to its demonstrated efficacy in various preclinical models.[6][7][8] This guide will dissect the known and putative mechanisms through which these compounds exert their biological effects.

Elucidating the Molecular Targets and Signaling Cascades

The biological activity of this compound derivatives is multifaceted, stemming from their interaction with a range of molecular targets. The primary mechanisms identified in the broader quinazolinone class, and likely relevant to this specific derivative, include the inhibition of key enzymes in cell proliferation and survival, disruption of cytoskeletal dynamics, and modulation of cellular stress responses.

Inhibition of Protein Kinases: A Common Modality

A predominant mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, particularly tyrosine kinases, which are often dysregulated in cancer.[9][10]

-

Epidermal Growth Factor Receptor (EGFR): Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent EGFR inhibitors.[11][12] The quinazolinone scaffold serves as a crucial pharmacophore for binding to the ATP-binding site of the EGFR kinase domain. It is plausible that this compound derivatives could also exhibit inhibitory activity against EGFR or other members of the ErbB family of receptor tyrosine kinases.

-

AKT Pathway: The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its overexpression is common in many cancers.[13] Some novel quinazolinone derivatives have been shown to exert their cytotoxic effects through the potential inhibition of AKT1.[13]

-

Cyclin-Dependent Kinases (CDKs): Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest.[9]

The following diagram illustrates a generalized workflow for identifying and validating kinase inhibition by a this compound derivative.

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Disruption of Microtubule Dynamics

Another well-established mechanism for quinazolinone derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis.[5]

The proposed signaling pathway for tubulin polymerization inhibition by a quinazolinone derivative is depicted below.

Caption: Tubulin Polymerization Inhibition Pathway.

Induction of Programmed Cell Death

Quinazolinone derivatives can induce various forms of programmed cell death, including apoptosis, autophagy, and ferroptosis.[1][2] The specific pathway activated often depends on the cellular context and the substitution pattern of the quinazolinone core. For instance, some derivatives trigger apoptosis through the activation of intrinsic mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases.[5] Others may induce autophagy, a cellular self-degradation process, or ferroptosis, an iron-dependent form of cell death.

Key Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of a novel this compound derivative, a multi-pronged approach employing a suite of in vitro and in vivo assays is essential.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines.

Table 1: Representative Cytotoxicity Data for Quinazolinone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | 10.16 | [14] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | 11.23 | [14] |

| Quinazoline-sulfonamide 4d | MCF-7 (Breast Cancer) | 2.5 | [14] |

| Quinazoline-sulfonamide 4f | MCF-7 (Breast Cancer) | 5 | [14] |

| Novel Quinazolinone Derivative 4 | Caco-2 (Colon Cancer) | 23.31 ± 0.09 | [13] |

| Novel Quinazolinone Derivative 4 | HepG2 (Liver Cancer) | 53.29 ± 0.25 | [13] |

| Novel Quinazolinone Derivative 9 | Caco-2 (Colon Cancer) | >100 | [13] |

| Novel Quinazolinone Derivative 9 | HepG2 (Liver Cancer) | >100 | [13] |

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is performed.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target-Based Assays

Once a putative target is identified, specific biochemical or cell-based assays are required for validation.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PEM buffer), and GTP.

-

Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).

-

Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance versus time and calculate the percentage of inhibition of tubulin polymerization relative to the vehicle control.

In Vivo Efficacy and Pharmacodynamic Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic efficacy and confirm their mechanism of action in a more complex biological system.

Protocol: Xenograft Tumor Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MGC-803, PC-3) into the flank of immunocompromised mice (e.g., nude mice).[15]

-

Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³) and randomize the mice into treatment and control groups.

-

Compound Administration: Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for biomarker analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers) to confirm the on-target activity of the compound.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. While the broader quinazolinone class has been extensively studied, a detailed mechanistic understanding of this specific derivative is still evolving. The experimental strategies outlined in this guide provide a robust framework for elucidating its molecular targets and cellular effects. Future research should focus on identifying the specific molecular determinants of its activity, exploring potential synergistic combinations with other therapeutic agents, and advancing the most promising candidates toward clinical development. The integration of computational modeling and structural biology will be instrumental in designing next-generation derivatives with enhanced potency and selectivity.

References

-

Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

-

Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL: [Link]

-

Title: Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: PubMed URL: [Link]

-

Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PMC - NIH URL: [Link]

-

Title: Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition Source: MDPI URL: [Link]

-

Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: PMC - NIH URL: [Link]

-

Title: An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids Source: Bentham Science Publisher URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: MDPI URL: [Link]

-

Title: Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H) Source: DergiPark URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Study of 2-(Amino)quinazolin-4(3h)-one Derivatives As Potential Inhibitors of Methicillin-Resistant Staphylococcus Aureus (MRSA) Source: AMiner URL: [Link]

-

Title: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties Source: NIH URL: [Link]

-

Title: Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: MDPI URL: [Link]

-

Title: New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity Source: ResearchGate URL: [Link]

-

Title: Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks Source: DergiPark URL: [Link]

-

Title: Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: PubMed URL: [Link]

-

Title: Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents Source: PMC - NIH URL: [Link]

-

Title: Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of quinazolin-4(3 H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy Source: PubMed URL: [Link]

-

Title: The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II Source: ResearchGate URL: [Link]

-

Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: NIH URL: [Link]

-

Title: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: PMC - NIH URL: [Link]

-

Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation Source: ScienceDirect URL: [Link]

-

Title: Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Dose–response images of 2-(amino)quinazolin-4(3H)-one derivatives in... Source: ResearchGate URL: [Link]

-

Title: Mechanism for quinazolin-4(3H)-one formation. Source: ResearchGate URL: [Link]

-

Title: Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: PubMed URL: [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]